Ethyl 2-(dimethylamino)-3-methylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(dimethylamino)-3-methylpent-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a pent-4-enoate backbone, with a dimethylamino substituent at the second carbon and a methyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-3-methylpent-4-enoate typically involves the esterification of 2-(dimethylamino)-3-methylpent-4-enoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-3-methylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(dimethylamino)-3-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-3-methylpent-4-enoate involves its interaction with molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and produce specific effects, depending on the context of its use.
Comparison with Similar Compounds
Ethyl 2-(dimethylamino)-3-methylpent-4-enoate can be compared with similar compounds, such as:
Ethyl 2-(dimethylamino)ethyl methacrylate: Both compounds contain a dimethylamino group and an ester functionality, but differ in their backbone structure.
Methyl 2-(dimethylamino)-3-methylbutanoate: This compound has a similar structure but with a different ester group and backbone.
2-(Dimethylamino)ethyl methacrylate: This compound is used in polymer synthesis and has similar reactivity due to the presence of the dimethylamino group.
The uniqueness of this compound lies in its specific combination of functional groups and backbone structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
651713-25-6 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-3-methylpent-4-enoate |
InChI |
InChI=1S/C10H19NO2/c1-6-8(3)9(11(4)5)10(12)13-7-2/h6,8-9H,1,7H2,2-5H3 |
InChI Key |
ZRZWSFSJYUPERO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C=C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.